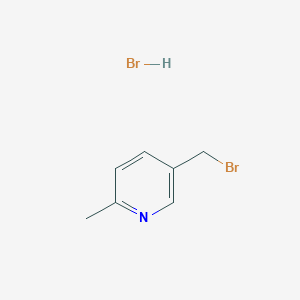

5-(Bromomethyl)-2-methylpyridine hydrobromide

Description

Properties

IUPAC Name |

5-(bromomethyl)-2-methylpyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c1-6-2-3-7(4-8)5-9-6;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDJZTHUYQRPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622905 | |

| Record name | 5-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718608-10-7 | |

| Record name | 5-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Bromomethyl)-2-methylpyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(Bromomethyl)-2-methylpyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-methylpyridine hydrobromide is a key heterocyclic building block in organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex molecular architectures. Its bifunctional nature, featuring a reactive bromomethyl group and a pyridine core, makes it a versatile reagent for introducing the 2-methyl-5-pyridyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below. While experimental data for the hydrobromide salt is limited in publicly available literature, properties of the parent compound, 5-bromo-2-methylpyridine, are also provided for context.

| Property | Value | Source |

| IUPAC Name | 5-(bromomethyl)-2-methylpyridine;hydrobromide | [1] |

| CAS Number | 718608-10-7 | [1] |

| Molecular Formula | C₇H₉Br₂N | [1] |

| Molecular Weight | 266.96 g/mol | [1] |

| Appearance | Off-white crystalline solid (for the free base) | [2] |

| Melting Point | 32-36 °C (for the free base, 5-bromo-2-methylpyridine) | [3] |

| Boiling Point | 74°C / 17mmHg (for the free base, 5-bromo-2-methylpyridine) | [4] |

| Solubility | Slightly soluble in chloroform and ethyl acetate (for the free base) | [5] |

| Storage | Store in a cool, dark place under an inert atmosphere | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from 2-methylpyridine (2-picoline). The first step is the bromination of the pyridine ring, followed by the bromination of the methyl group.

Step 1: Synthesis of 5-Bromo-2-methylpyridine

Several methods for the synthesis of 5-bromo-2-methylpyridine have been reported. A common approach involves the direct bromination of 2-methylpyridine.

Experimental Protocol:

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a gas absorption device, add 2-methylpyridine.

-

Heat the flask to 150°C.

-

Slowly add bromine to the flask under the irradiation of a 150W tungsten lamp.

-

After the addition is complete, continue stirring at 150°C for an additional 15 minutes.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, add ethanol to the reaction flask and stir until the solid is fully dispersed.

-

The crude product is then purified by recrystallization from a mixed solvent of ethanol and ethyl acetate to yield pure 5-bromo-2-methylpyridine.[4]

Step 2: Synthesis of this compound

The second step involves the radical bromination of the methyl group of 5-bromo-2-methylpyridine, followed by the formation of the hydrobromide salt.

Experimental Protocol:

-

Dissolve 5-bromo-2-methylpyridine in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture while monitoring the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Evaporate the solvent under reduced pressure to obtain the crude 5-(bromomethyl)-2-methylpyridine.

-

Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and bubble hydrogen bromide gas through the solution, or add a solution of HBr in a suitable solvent, to precipitate the hydrobromide salt.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the bromomethyl group, making it an excellent alkylating agent. The pyridine nitrogen can also participate in reactions, although it is protonated in the hydrobromide salt.

Nucleophilic Substitution Reactions

The primary application of this reagent is in nucleophilic substitution reactions where the bromide is displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 2-methyl-5-pyridylmethyl moiety into target molecules.

An example of its utility is in the synthesis of novel pyridine derivatives through reactions with various nucleophiles. A related compound, 2-(bromomethyl)pyridine hydrobromide, is used in the preparation of various biologically active molecules, including triazole and benzoxazinone derivatives.[7]

Suzuki Cross-Coupling Reactions

While the bromomethyl group is the primary site of reactivity, the bromo-substituted pyridine ring of the precursor, 5-bromo-2-methylpyridine, is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the formation of carbon-carbon bonds and the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[8]

Applications in Medicinal Chemistry

Pyridine-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous natural products and synthetic drugs. 5-Bromo-2-methylpyridine and its derivatives are valuable intermediates in the synthesis of cardiovascular and cerebrovascular drugs.[4][9] For instance, the related compound 3-(bromomethyl)-5-methylpyridine is a key intermediate in the synthesis of the antihistamine drug rupatadine.[10] The structural motif provided by 5-(bromomethyl)-2-methylpyridine is therefore highly relevant for the development of new therapeutic agents.

Safety and Handling

This compound is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Stability and Storage

5-Bromo-2-methylpyridine should be stored in a cool, dark place under an inert atmosphere.[6] The hydrobromide salt is expected to be a more stable, crystalline solid, making it easier to handle and store than the free base. It is important to protect it from moisture.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly in the field of drug discovery. Its ability to act as an alkylating agent allows for the straightforward incorporation of the 2-methyl-5-pyridylmethyl group into a diverse range of molecules. While some of its physical properties are not extensively documented, its synthesis and reactivity are well-established, making it a reliable tool for medicinal chemists and researchers in the life sciences. Careful handling and storage are necessary to ensure its safe and effective use in the laboratory.

References

- 1. This compound | C7H9Br2N | CID 22145605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Bromo-2-methylpyridine = 99.0 HPLC 3430-13-5 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. 3430-13-5|5-Bromo-2-methylpyridine|BLD Pharm [bldpharm.com]

- 7. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]

- 8. 5-Bromo-2-methylpyridine | 3430-13-5 [chemicalbook.com]

- 9. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Structural Analysis of 5-(Bromomethyl)-2-methylpyridine hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 5-(Bromomethyl)-2-methylpyridine hydrobromide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for the title compound in public databases, this guide synthesizes information from closely related analogs and theoretical predictions to offer a robust analytical framework. It includes detailed methodologies for potential synthesis and characterization, quantitative data presented in structured tables, and logical workflows visualized with Graphviz diagrams. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyridine-based compounds in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive bromomethyl group and a pyridine core, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The hydrobromide salt form often enhances the stability and handling properties of the parent molecule.

A thorough understanding of the three-dimensional structure, spectroscopic properties, and potential synthetic pathways of this compound is crucial for its effective utilization in research and development. This guide aims to provide a detailed structural and analytical perspective, addressing the current information gap by leveraging data from analogous structures and established analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computed and sourced from publicly available chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉Br₂N | PubChem CID: 22145605[1] |

| Molecular Weight | 266.96 g/mol | PubChem CID: 22145605[1] |

| IUPAC Name | 5-(bromomethyl)-2-methylpyridine;hydrobromide | PubChem CID: 22145605[1] |

| CAS Number | 718608-10-7 | PubChem CID: 22145605[1] |

| Canonical SMILES | CC1=NC=C(C=C1)CBr.Br | PubChem CID: 22145605[1] |

| InChI Key | HEDJZTHUYQRPRW-UHFFFAOYSA-N | PubChem CID: 22145605[1] |

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 2,5-lutidine (2,5-dimethylpyridine), as illustrated in the workflow diagram below.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

Materials:

-

2,5-Lutidine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Hydrobromic acid (48% in acetic acid)

-

Diethyl ether, anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 5-(Bromomethyl)-2-methylpyridine

-

To a solution of 2,5-lutidine (1 equivalent) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(bromomethyl)-2-methylpyridine as a free base.

Step 2: Formation of the Hydrobromide Salt

-

Dissolve the purified 5-(bromomethyl)-2-methylpyridine in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of hydrobromic acid in acetic acid (1.1 equivalents) dropwise with stirring.

-

A precipitate should form upon addition. Continue stirring for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound.

Structural Analysis

Crystallographic Analysis

As of the date of this publication, no single-crystal X-ray diffraction data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) or other public databases.

For illustrative purposes, the crystallographic data for a related compound, 5-bromo-2-methyl-pyridine N-oxide, is presented in Table 2. This data provides insight into the types of intermolecular interactions that can be expected in crystalline pyridine derivatives. In the crystal structure of 5-bromo-2-methyl-pyridine N-oxide, molecules are linked by C-H···O hydrogen bonds to form centrosymmetric dimers.

Table 2: Illustrative Crystallographic Data for 5-Bromo-2-methyl-pyridine N-oxide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3060 (15) |

| b (Å) | 11.351 (2) |

| c (Å) | 8.4950 (17) |

| β (°) | 111.01 (3) |

| Volume (ų) | 657.7 (3) |

| Z | 4 |

Data sourced from Acta Crystallographica Section E, 2008, 64, o1060.[2]

Spectroscopic Analysis

Experimental ¹H and ¹³C NMR spectra for this compound are not available in the reviewed literature. However, predicted chemical shifts and the analysis of spectra from analogous compounds can provide valuable insights.

Expected ¹H NMR Spectral Features:

-

A singlet corresponding to the methyl protons (-CH₃) in the range of δ 2.4-2.6 ppm.

-

A singlet for the bromomethyl protons (-CH₂Br) around δ 4.5-4.7 ppm.

-

A set of signals for the three aromatic protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm. The protonation of the pyridine nitrogen will lead to a downfield shift of these protons compared to the free base.

Expected ¹³C NMR Spectral Features:

-

A signal for the methyl carbon (-CH₃) around δ 20-25 ppm.

-

A signal for the bromomethyl carbon (-CH₂Br) in the range of δ 30-35 ppm.

-

Signals for the five pyridine ring carbons, with the carbon atoms adjacent to the nitrogen atom appearing at the most downfield shifts.

For comparison, the reported ¹H NMR data for the related compound 5-bromo-2-methylpyridine in CDCl₃ is presented in Table 3.

Table 3: ¹H NMR Data for 5-Bromo-2-methylpyridine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| -CH₃ | 2.51 | s | - |

| H-6 | 8.55 | d | 2.3 |

| H-4 | 7.68 | dd | 8.3, 2.5 |

| H-3 | 7.05 | d | 8.3 |

Data sourced from a patent (EP1422218).[3]

A detailed experimental FTIR spectrum with vibrational mode assignments for this compound is not currently available. A theoretical vibrational analysis would be required for definitive assignments. However, characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 4: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3100-3000 | C-H stretching (aromatic) |

| 3000-2850 | C-H stretching (aliphatic) |

| 1600-1450 | C=C and C=N stretching (pyridine ring) |

| 1450-1350 | C-H bending (aliphatic) |

| 1250-1000 | C-N stretching |

| 700-600 | C-Br stretching |

The presence of the hydrobromide salt would also be expected to give rise to a broad absorption band in the region of 2500-2300 cm⁻¹ corresponding to the N⁺-H stretching vibration.

Experimental mass spectrometry data for this compound is not available. The expected mass spectrum would show a molecular ion peak for the free base, 5-(bromomethyl)-2-methylpyridine, due to the loss of HBr. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in characteristic M and M+2 peaks of nearly equal intensity for all bromine-containing fragments.

Predicted Fragmentation Pathway:

Caption: A simplified predicted fragmentation pathway for 5-(bromomethyl)-2-methylpyridine.

Conclusion

This technical guide has provided a detailed, albeit partially theoretical, structural analysis of this compound. While a comprehensive experimental dataset for this specific compound is not yet publicly available, this guide serves as a foundational resource by presenting predicted data, methodologies based on established chemical principles, and comparative data from closely related compounds. The information and workflows presented herein are intended to aid researchers in the synthesis, characterization, and application of this and similar pyridine derivatives in the pursuit of new therapeutic agents. Further experimental work is warranted to validate the predicted structural and spectroscopic properties of this important synthetic intermediate.

References

An In-depth Technical Guide to 5-(Bromomethyl)-2-methylpyridine hydrobromide

CAS Number: 718608-10-7

This technical guide provides a comprehensive overview of 5-(Bromomethyl)-2-methylpyridine hydrobromide, a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and safe handling.

Chemical and Physical Properties

This compound is a pyridinium salt that serves as a reactive electrophile in various chemical transformations. Its structure features a pyridine ring substituted with a methyl group at the 2-position and a bromomethyl group at the 5-position, with the pyridine nitrogen protonated by hydrobromic acid.

Table 1: Chemical Identifiers and Computed Physical Properties

| Property | Value | Source |

| CAS Number | 718608-10-7 | [1] |

| Molecular Formula | C₇H₉Br₂N | [1] |

| Molecular Weight | 266.96 g/mol | [1] |

| IUPAC Name | 5-(bromomethyl)-2-methylpyridine;hydrobromide | [1] |

| SMILES | CC1=NC=C(C=C1)CBr.Br | [1] |

| InChI Key | HEDJZTHUYQRPRW-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 12.9 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis

The primary route for the synthesis of this compound involves the free-radical bromination of the corresponding dimethylpyridine precursor, 2,5-lutidine (2,5-dimethylpyridine). This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a non-polar solvent like carbon tetrachloride. The hydrobromide salt is then formed by treatment with hydrobromic acid.

While a specific, detailed experimental protocol for the synthesis of CAS number 718608-10-7 is not explicitly available in the reviewed literature, a general procedure can be inferred from similar reactions. For instance, the synthesis of the related compound 2-bromo-5-bromomethylpyridine involves refluxing 2-bromo-5-picoline with NBS and AIBN in carbon tetrachloride.[2]

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Applications

This compound is primarily utilized as an alkylating agent in organic synthesis. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions (S_N2) with a variety of nucleophiles.

A significant application of this compound is in the synthesis of the second-generation antihistamine, Rupatadine.

Experimental Protocol: Synthesis of Rupatadine

This protocol details the N-alkylation of desloratadine with this compound.

-

Materials:

-

Desloratadine

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A mixture of desloratadine (200 mg, 0.643 mmol), this compound (224 mg, 0.836 mmol), and K₂CO₃ (231 mg, 1.67 mmol) in DMF (10 mL) is stirred at room temperature for 18 hours.[3]

-

The reaction mixture is then diluted with EtOAc.[3]

-

The organic layer is washed sequentially with water (twice) and brine.[3]

-

The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield Rupatadine.[3]

-

Reaction Workflow:

Caption: Workflow for the synthesis of Rupatadine using this compound.

Spectral Data (Predicted)

No experimental spectral data for this compound has been identified in the reviewed literature. However, the expected spectral characteristics can be predicted based on the analysis of related compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Methyl protons (-CH₃): A singlet around 2.5 ppm. - Bromomethyl protons (-CH₂Br): A singlet around 4.5 ppm. - Pyridine ring protons: Aromatic protons in the range of 7.0-8.5 ppm, showing characteristic coupling patterns. The protonation of the pyridine nitrogen will likely cause a downfield shift of the ring protons compared to the free base. |

| ¹³C NMR | - Methyl carbon (-CH₃): A signal in the aliphatic region, likely around 15-25 ppm. - Bromomethyl carbon (-CH₂Br): A signal around 30-40 ppm. - Pyridine ring carbons: Aromatic carbons in the range of 120-160 ppm. |

| IR Spectroscopy | - C-H stretching (aromatic): Peaks above 3000 cm⁻¹. - C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹. - C=C and C=N stretching (aromatic ring): Peaks in the 1400-1600 cm⁻¹ region. - C-Br stretching: A peak in the fingerprint region, typically around 500-600 cm⁻¹. - N-H stretching (pyridinium): A broad absorption in the 2500-3000 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum of the free base, 5-(bromomethyl)-2-methylpyridine, would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom or the entire bromomethyl group. |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information [1]

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

Precautionary Measures:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Response:

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Logical Relationship of Safety Precautions:

Caption: Logical flow of safety measures for handling this compound.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, with a notable application in the pharmaceutical industry for the production of Rupatadine. While detailed experimental data on the compound itself is sparse in publicly accessible sources, its synthesis and reactivity can be reliably inferred from established chemical principles and the literature on related compounds. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this chemical. Further research and publication of its experimental properties would be beneficial to the scientific community.

References

An In-depth Technical Guide to 5-(Bromomethyl)-2-methylpyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Bromomethyl)-2-methylpyridine hydrobromide, a key building block in synthetic organic chemistry. This document details its chemical identity, physical and safety properties, a detailed experimental protocol for its synthesis, and its application in the construction of complex molecular architectures.

Chemical Identity and Synonyms

This compound is a pyridinium salt that serves as a versatile reagent for introducing the 2-methyl-5-pyridylmethyl moiety into various molecules. A comprehensive list of its synonyms and identifiers is provided below to facilitate literature and database searches.

| Identifier Type | Value |

| IUPAC Name | 5-(bromomethyl)-2-methylpyridine;hydrobromide[1] |

| CAS Number | 718608-10-7[1] |

| PubChem CID | 22145605[1] |

| EC Number | 814-493-2[1] |

| Molecular Formula | C₇H₉Br₂N[1] |

| Molecular Weight | 266.96 g/mol [1] |

| InChI | InChI=1S/C7H8BrN.BrH/c1-6-2-3-7(4-8)5-9-6;/h2-3,5H,4H2,1H3;1H[1] |

| InChIKey | HEDJZTHUYQRPRW-UHFFFAOYSA-N[1] |

| SMILES | CC1=NC=C(C=C1)CBr.Br[1] |

| Depositor-Supplied Synonyms | 5-(Bromomethyl)-2-methylpyridine HBr, 5-(bromomethyl)-2-methyl-pyridine;hydrobromide, SCHEMBL2572533, DTXSID20622905, AKOS022174497, CS-W004023, 5-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1)[1] |

| Related Compound (Free Base) | 5-(Bromomethyl)-2-methylpyridine (PubChem CID: 22145606)[1] |

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for this compound is presented below. This information is crucial for safe handling, storage, and use in experimental settings.

| Property | Value |

| Physical State | Solid (Crystalline powder or crystals) |

| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[1] |

| GHS Hazard Classes | Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A)[1] |

| Primary Hazards | Irritant[1] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of the corresponding methyl group on the pyridine ring of 2,5-dimethylpyridine (also known as 2,5-lutidine). The following protocol is a representative procedure based on established methods for benzylic bromination.

Reaction Scheme:

A schematic for the synthesis of this compound.

Materials:

-

2,5-Dimethylpyridine (2,5-Lutidine)

-

N-Bromosuccinimide (NBS)[2]

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)

-

Anhydrous Carbon Tetrachloride (CCl₄) or Benzene (as solvent)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Inert gas supply line

-

Light source (e.g., 250 W lamp) for photo-initiation (optional, depending on the initiator)

-

Standard glassware for workup and purification (separatory funnel, Büchner funnel, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2,5-dimethylpyridine in the chosen anhydrous solvent (e.g., carbon tetrachloride).

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of the radical initiator (AIBN or benzoyl peroxide) to the solution.

-

Reaction Conditions: The reaction mixture is then heated to reflux under an inert atmosphere. If AIBN is used, the reaction can be initiated by heat. For some protocols, photo-initiation with a lamp is employed to facilitate the generation of bromine radicals from NBS.[3][4]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the consumption of the starting material and the formation of the product.

-

Workup:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The succinimide byproduct, which is insoluble in the solvent, is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation and Purification:

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The resulting residue is the hydrobromide salt of 5-(bromomethyl)-2-methylpyridine. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the final product as a crystalline solid.

-

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of heterocyclic compounds, particularly in the pharmaceutical industry. The bromomethyl group is a reactive handle that allows for the facile introduction of the 2-methyl-5-pyridylmethyl scaffold via nucleophilic substitution reactions.

Logical Workflow: Synthesis of Imidazopyridine Derivatives

A common application of this reagent is in the synthesis of imidazopyridine derivatives, which are known to possess a broad spectrum of biological activities.[5][6][7] The following workflow illustrates a general synthetic route.

A general workflow for the synthesis of imidazopyridine derivatives.

This workflow highlights the utility of this compound as a key starting material. The initial step involves the alkylation of a suitable nucleophile, which then undergoes a subsequent cyclization reaction to form the fused imidazopyridine ring system. This strategy has been employed in the synthesis of various biologically active molecules.

Role as an Intermediate in Drug Synthesis:

This pyridine derivative is also a crucial intermediate in the synthesis of important pharmaceutical agents. For instance, it is a key building block in the synthesis of varenicline , a medication used for smoking cessation.[8][9][10] The synthesis of varenicline involves a multi-step process where the 2-methyl-5-pyridylmethyl moiety is incorporated into the final tricyclic structure.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. Its straightforward preparation and the reactivity of its bromomethyl group make it an essential building block for the construction of a diverse array of heterocyclic compounds with significant applications in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working in these fields.

References

- 1. This compound | C7H9Br2N | CID 22145605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)-2-methylpyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Bromomethyl)-2-methylpyridine hydrobromide. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility behavior based on its chemical structure, provides detailed experimental protocols for determining solubility, and includes a generalized experimental workflow.

Physicochemical Properties

This compound is a pyridine derivative. Its structure, containing a polar pyridine ring, a methyl group, and a bromomethyl group, along with its formulation as a hydrobromide salt, suggests it is a polar molecule. The presence of the hydrobromide salt form is expected to enhance its solubility in polar solvents, particularly water.

Chemical Structure:

-

IUPAC Name: 5-(bromomethyl)-2-methylpyridine;hydrobromide[1]

-

Molecular Formula: C₇H₉Br₂N[1]

-

Molecular Weight: 266.96 g/mol [1]

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High | The hydrobromide salt form and the polar pyridine ring should facilitate strong interactions with water molecules. |

| Methanol | Polar Protic | High to Moderate | The polarity of methanol should allow for good solvation of the compound. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but the slightly lower polarity of ethanol may result in slightly lower solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar compounds. |

| Dichloromethane (DCM) | Nonpolar | Low to Insoluble | The high polarity of the hydrobromide salt is unlikely to be well-solvated by a nonpolar solvent like DCM. |

| Hexanes | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexanes are not expected to dissolve a polar salt. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for the gravimetric and UV/Vis spectrophotometric methods.

3.1. Gravimetric Method (Shake-Flask Method)

This is a widely used and reliable method for determining equilibrium solubility[3][4].

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[3]. The presence of undissolved solid should be visible[4].

-

-

Separation of Undissolved Solid:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed or pre-cooled syringe to the experimental temperature to prevent precipitation[5].

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) into a pre-weighed container[5].

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution under controlled conditions, such as in a vacuum oven at a temperature below the decomposition point of the compound[3].

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it accurately.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of container with residue - Mass of empty container) / Volume of supernatant taken

-

3.2. UV/Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region[5].

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions with decreasing concentrations by diluting the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax)[5].

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, following the Beer-Lambert law[5].

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve[5].

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

Caption: Workflow for Experimental Solubility Determination.

References

The Bromomethyl-Pyridine Moiety: A Highly Reactive Synthon for Drug Discovery

An In-depth Technical Guide on the Reactivity and Application of Bromomethyl-Substituted Pyridines

For researchers, medicinal chemists, and drug development professionals, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs attests to its privileged status. The introduction of a bromomethyl group onto this versatile heterocycle unlocks a treasure trove of synthetic possibilities, offering a highly reactive handle for the construction of complex molecular architectures and the exploration of vast chemical spaces. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group on a pyridine ring, detailing reaction mechanisms, influencing factors, and practical applications in drug discovery, supported by experimental protocols and quantitative data.

Core Reactivity Principles

The reactivity of a bromomethyl group attached to a pyridine ring is primarily dictated by the electron-deficient nature of the pyridine ring itself. The electronegative nitrogen atom exerts a significant electron-withdrawing inductive effect (-I), which is transmitted through the sigma framework of the ring to the benzylic carbon of the bromomethyl group. This polarization enhances the electrophilicity of the carbon, making it highly susceptible to nucleophilic attack.

Nucleophilic Substitution (SN2) Reactions

The primary mode of reaction for the bromomethyl group is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide leaving group.

Key Factors Influencing SN2 Reactivity:

-

Position of the Bromomethyl Group: The reactivity is influenced by the position of the bromomethyl group relative to the nitrogen atom. The electron-withdrawing effect of the nitrogen is strongest at the ortho (2- and 6-) and para (4-) positions, making 2-, 4-, and 6-bromomethylpyridines generally more reactive towards nucleophiles than the 3- and 5-isomers.

-

Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates. Nucleophilicity generally increases with basicity and polarizability. Common nucleophiles include amines, thiols, alcohols, azides, and carbanions.

-

Steric Hindrance: Steric bulk around the electrophilic carbon or on the nucleophile can hinder the backside attack required for the SN2 mechanism, thereby slowing down the reaction rate.

-

Solvent: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and acetone are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile "naked" and more reactive.

-

Ring Substituents: Additional electron-withdrawing groups on the pyridine ring will further enhance the electrophilicity of the bromomethyl carbon and increase the reaction rate. Conversely, electron-donating groups will decrease the reactivity.

Radical Reactions

The benzylic C-H bonds of a methylpyridine are susceptible to free radical halogenation, which is the primary method for the synthesis of bromomethylpyridines. This reaction typically proceeds via a free radical chain mechanism involving initiation, propagation, and termination steps. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation is the most common method.

Key Factors Influencing Radical Bromination:

-

Initiation: The reaction requires an initiator to generate the initial bromine radical. This can be achieved through the homolytic cleavage of a weak bond in an initiator molecule like AIBN upon heating, or by UV light promoting the homolysis of Br₂.

-

Selectivity: Bromination is generally more selective than chlorination. The stability of the resulting benzylic radical intermediate plays a crucial role, with tertiary > secondary > primary radical stability. For methylpyridines, the position of the methyl group influences the ease of hydrogen abstraction.

-

Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or benzene are traditionally used for these reactions.

Quantitative Data on Reactivity

The following tables summarize quantitative data for key reactions involving bromomethylpyridines, providing a comparative overview of yields and conditions.

Table 1: Nucleophilic Substitution Reactions of Bromomethylpyridines

| Bromomethylpyridine Isomer | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-(Bromomethyl)pyridine HBr | K₂CO₃ | Acetone | - | 25 | 6 | 2-(Bromomethyl)pyridine | Quantitative | [1] |

| 2-(Bromomethyl)pyridine HBr | NaOAc | AcOH | - | 90 | 24 | 2-(Acetoxymethyl)pyridine | High (not specified) | [2] |

| 2,6-Bis(bromomethyl)pyridine | NaN₃ | THF/H₂O | - | RT | - | 2,6-Bis(azidomethyl)pyridine | - | [3] |

| 3-Bromomethylpyridine | KCN | - | - | - | - | 3-(Cyanomethyl)pyridine | - | - |

| 2-Bromomethylpyridine | Aniline | - | - | - | - | N-(Pyridin-2-ylmethyl)aniline | - | - |

| 5-(Chloromethyl)-2-ethoxypyridine | Primary/Secondary Amine | MeCN/DMF | K₂CO₃/Et₃N | RT - 80 | - | 5-(Aminomethyl)-2-ethoxypyridine | - | [4] |

Table 2: Free Radical Bromination of Methylpyridines

| Methylpyridine Isomer | Brominating Agent | Initiator | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Bromo-6-methylpyridine | NBS (1.0 eq) | AIBN (0.1 eq) | CCl₄ | Reflux | 3-4 | 2-Bromo-6-(bromomethyl)pyridine | - | - |

| 2-Amino-3-methylpyridine | Br₂ | - | Acetic Anhydride | 50-60 | 2-3 | 2-Amino-5-bromo-3-methylpyridine | 64-68 | [3] |

| 2,3-Dimethylpyridine | NBS | AIBN | CCl₄ | Reflux | - | 2-(Bromomethyl)-3-methylpyridine & 2-Methyl-3-(bromomethyl)pyridine | (Ratio varies) | [5] |

| 2,4-Dimethylpyridine | NBS | AIBN | CCl₄ | Reflux | - | 4-(Bromomethyl)-2-methylpyridine | Major product | [5] |

| 2,5-Dimethylpyridine | NBS | AIBN | CCl₄ | Reflux | - | 5-(Bromomethyl)-2-methylpyridine | Major product | [5] |

| 3,4-Dimethylpyridine | NBS | AIBN | CCl₄ | Reflux | - | 4-(Dibromomethyl)-3-methylpyridine | Major product | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and reaction of bromomethylpyridines.

Synthesis of 2-Bromo-6-(bromomethyl)pyridine via Radical Bromination

Materials:

-

2-Bromo-6-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyridine (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) under an inert nitrogen atmosphere and stir vigorously for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filter cake with a small amount of cold CCl₄.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2-bromo-6-(bromomethyl)pyridine.

Nucleophilic Substitution with an Amine: Synthesis of N-(Pyridin-2-ylmethyl)aniline

Materials:

-

2-(Bromomethyl)pyridine hydrobromide

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (optional, but recommended)

Procedure:

-

To a round-bottom flask, add 2-(bromomethyl)pyridine hydrobromide (1.0 equivalent) and potassium carbonate (2.5 equivalents).

-

Add anhydrous acetonitrile to the flask.

-

Add aniline (1.1 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, filter the mixture to remove the inorganic salts.

-

Wash the filter cake with acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(pyridin-2-ylmethyl)aniline.

Synthesis of 2,6-Bis(azidomethyl)pyridine

Materials:

-

2,6-Bis(bromomethyl)pyridine

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or a mixture of THF/H₂O

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions.

-

Dissolve 2,6-bis(bromomethyl)pyridine (1.0 equivalent) in DMF or a THF/water mixture in a round-bottom flask.

-

Add sodium azide (2.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-bis(azidomethyl)pyridine. The product may be used in the next step without further purification or can be purified by column chromatography if necessary.

Application in Drug Discovery: Targeting Pim-1 Kinase

The Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and drug resistance.[2][6] As such, it has emerged as an attractive target for the development of novel anticancer therapeutics. The reactive nature of bromomethylpyridines makes them excellent starting materials for the synthesis of Pim-1 inhibitors.

Pim-1 Kinase Signaling Pathway

The Pim-1 signaling pathway is a complex network that integrates signals from various upstream pathways, including the JAK/STAT pathway, and modulates the activity of numerous downstream effectors involved in cell cycle progression and apoptosis.[6][7]

Caption: Pim-1 Kinase Signaling Pathway.

Experimental Workflow: Synthesis of a Pyridine-Based Pim-1 Inhibitor

The following workflow illustrates a general strategy for the synthesis of a pyridine-based Pim-1 inhibitor, starting from a bromomethylpyridine derivative. This example involves an initial nucleophilic substitution followed by a coupling reaction to build the final inhibitor scaffold.

Caption: Synthesis and Evaluation Workflow.

Logical Relationships in Reactivity

The interplay between electronic effects and steric factors governs the reactivity of bromomethylpyridines. The following diagram illustrates these logical relationships.

Caption: Factors Influencing SN2 Reactivity.

Conclusion

The bromomethyl group on a pyridine ring is a potent and versatile functional handle that provides a gateway to a vast array of complex molecules. Its reactivity, primarily governed by the principles of nucleophilic substitution and free radical chemistry, can be finely tuned by the substitution pattern on the pyridine ring and the choice of reaction conditions. For drug discovery professionals, a thorough understanding of these principles is paramount for the efficient design and synthesis of novel therapeutic agents targeting a wide range of diseases. The strategic use of bromomethylpyridines as building blocks will undoubtedly continue to fuel innovation in medicinal chemistry for years to come.

References

- 1. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-(Bromomethyl)-2-methylpyridine Hydrobromide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-methylpyridine hydrobromide has emerged as a critical building block in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a wide array of therapeutic agents. Its intrinsic reactivity, stemming from the presence of a bromomethyl group attached to a pyridine ring, allows for facile introduction of the 2-methylpyridine moiety into larger molecular scaffolds. This guide provides an in-depth technical overview of the synthesis, properties, and significant applications of this compound, with a particular focus on its role in the development of kinase inhibitors for cancer therapy.

Chemical Properties and Synthesis

This compound is a stable, crystalline solid that is readily handled in a laboratory setting. The key to its utility lies in the electrophilic nature of the benzylic carbon, which is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in constructing complex molecules.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₇H₉Br₂N |

| Molecular Weight | 266.96 g/mol |

| Appearance | Solid |

| CAS Number | 718608-10-7 |

The synthesis of this compound can be achieved through various routes, often starting from 2,5-lutidine (2,5-dimethylpyridine). A common synthetic approach involves the radical bromination of the methyl group at the 5-position.

Core Application: Synthesis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

A paramount application of this compound is in the synthesis of imidazo[1,2-a]pyridine derivatives. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that target key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. The dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[2][3][4]

The synthesis of the imidazo[1,2-a]pyridine core typically involves a condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, a classic method known as the Tschitschibabin reaction.[5][6] In this context, this compound, after conversion to the corresponding α-bromoketone or a related reactive intermediate, can participate in this cyclization.

A more direct and widely utilized approach involves the reaction of this compound with a substituted 2-aminopyridine. This reaction proceeds via an initial N-alkylation of the 2-aminopyridine followed by an intramolecular cyclization to furnish the imidazo[1,2-a]pyridine ring system.

Experimental Protocol: Synthesis of 2-((2-methylpyridin-5-yl)methyl)-6-phenylimidazo[1,2-a]pyridine

This protocol describes a representative synthesis of an imidazo[1,2-a]pyridine derivative, a scaffold found in many kinase inhibitors.

Materials:

-

This compound

-

2-Amino-5-phenylpyridine

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2-amino-5-phenylpyridine (1.0 mmol) in ethanol (10 mL), add this compound (1.1 mmol) and sodium bicarbonate (2.5 mmol).

-

The reaction mixture is stirred at reflux for 6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water (20 mL) and dichloromethane (20 mL). The aqueous layer is extracted with dichloromethane (2 x 10 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-((2-methylpyridin-5-yl)methyl)-6-phenylimidazo[1,2-a]pyridine.

Expected Yield: 75-85%

Biological Activity of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives synthesized using this compound have demonstrated potent inhibitory activity against various protein kinases, particularly PI3Kα and mTOR.[2][4] These kinases are central nodes in a signaling pathway that controls cell growth, proliferation, and survival.[2]

Table 2: In vitro Anticancer Activity of Representative Imidazo[1,2-a]pyridine-based Kinase Inhibitors

| Compound | Target(s) | Cell Line | IC₅₀ (nM) | Reference |

| GSK2126458 | PI3Kα, mTOR | HCT116 | 10 | |

| Compound 15a | PI3Kα, mTOR | HT-29 | Not specified | [2] |

| Compound 12 | PI3Kα | A375 | 140 | [4] |

| Compound 12 | PI3Kα | HeLa | 210 | [4] |

IC₅₀ values represent the concentration of the compound required to inhibit the biological process by 50%.

The data clearly indicates that imidazo[1,2-a]pyridine derivatives are capable of inhibiting cancer cell growth at nanomolar concentrations, highlighting their potential as effective anticancer agents.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for many imidazo[1,2-a]pyridine-based anticancer agents involves the inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

As depicted in the diagram, growth factor signaling through receptor tyrosine kinases (RTKs) activates PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a key second messenger. PIP3 recruits and activates Akt through phosphorylation by PDK1 and mTORC2. Activated Akt, in turn, activates mTORC1, which promotes cell growth and proliferation. Akt also promotes cell survival through other downstream effectors. Imidazo[1,2-a]pyridine-based inhibitors can act at multiple points in this pathway, most notably by directly inhibiting the kinase activity of PI3K and/or mTOR, thereby blocking the downstream signaling cascade and halting cancer cell proliferation and survival.

Experimental Workflow for Kinase Inhibitor Screening

The discovery and development of novel kinase inhibitors from the imidazo[1,2-a]pyridine class involves a structured workflow.

Caption: A typical workflow for the development of kinase inhibitors.

The process begins with the synthesis of a library of diverse imidazo[1,2-a]pyridine derivatives. These compounds are then subjected to biochemical assays to determine their direct inhibitory activity against the target kinase(s). Promising candidates are further evaluated in cell-based assays to assess their effects on cancer cell proliferation and survival. The data from these assays inform structure-activity relationship (SAR) studies, which guide the chemical modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing leads to the identification of optimized drug candidates that can then proceed to in vivo efficacy and toxicology studies, and ultimately, clinical development.

Conclusion

This compound is a valuable and highly reactive building block that plays a crucial role in the synthesis of medicinally important compounds. Its utility is particularly evident in the construction of the imidazo[1,2-a]pyridine scaffold, which is central to a new generation of potent kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The straightforward synthetic accessibility and the significant biological activity of the resulting derivatives underscore the continued importance of this compound in the field of drug discovery and development, especially in the quest for novel anticancer therapeutics.

References

- 1. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]

- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Bromomethyl)-2-methylpyridine hydrobromide: A Versatile Pyridine Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-methylpyridine hydrobromide is a key heterocyclic building block, playing a crucial role in the synthesis of a variety of complex organic molecules, particularly in the realm of pharmaceutical development. Its utility stems from the presence of a reactive bromomethyl group attached to the pyridine core, which allows for facile nucleophilic substitution reactions. This, combined with the inherent properties of the pyridine ring, makes it a valuable intermediate for the construction of diverse molecular scaffolds with potential biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in medicinal chemistry.

Physicochemical Properties and Safety Data

A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉Br₂N | --INVALID-LINK-- |

| Molecular Weight | 266.96 g/mol | --INVALID-LINK-- |

| Appearance | Solid (form may vary) | General Knowledge |

| CAS Number | 718608-10-7 | --INVALID-LINK-- |

Safety Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The primary synthetic route to this compound involves the free-radical bromination of 2,5-dimethylpyridine (2,5-lutidine) using N-bromosuccinimide (NBS) as the brominating agent, followed by the formation of the hydrobromide salt. The regioselectivity of the bromination is directed to the methyl group at the 5-position due to the electronic effects of the nitrogen atom in the pyridine ring.[1]

Experimental Protocol: Synthesis from 2,5-Dimethylpyridine

Materials:

-

2,5-Dimethylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Hydrobromic acid (HBr) solution

-

Diethyl ether or other suitable non-polar solvent for precipitation

Procedure:

-

Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyridine (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-(bromomethyl)-2-methylpyridine.

-

Hydrobromide Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

Slowly add a solution of hydrobromic acid (1.0 eq) with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Note: Yields can be optimized by careful control of reaction conditions and purification methods.

Caption: Synthesis of this compound.

Applications as a Pyridine Building Block in Medicinal Chemistry

This compound is a versatile reagent for introducing the 2-methyl-5-pyridinylmethyl moiety into various molecular scaffolds. This is typically achieved through N-alkylation, O-alkylation, or S-alkylation reactions with appropriate nucleophiles.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The synthesis of these compounds often involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This compound can serve as a key precursor to such α-halocarbonyl compounds or be used to alkylate a pre-formed imidazo[1,2-a]pyridine core.

References

Navigating the Synthetic Landscape: A Technical Guide to the Potential Applications of 5-(Bromomethyl)-2-methylpyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)-2-methylpyridine hydrobromide is a pyridine derivative with significant potential as a versatile building block in organic synthesis. Its structure, featuring a reactive bromomethyl group attached to a methyl-substituted pyridine ring, positions it as a valuable reagent for the introduction of the (2-methylpyridin-5-yl)methyl moiety into a wide array of molecular frameworks. While specific, documented applications in the scientific literature are nascent, its inherent chemical reactivity suggests a broad scope of potential uses, particularly in the fields of medicinal chemistry and materials science. This technical guide aims to provide an in-depth overview of the inferred potential applications, synthetic utility, and generalized experimental considerations for this compound, drawing parallels with structurally similar and well-documented isomers to illuminate its prospective value in synthetic endeavors.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitously found in pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound presents itself as a key intermediate for such functionalization, acting primarily as an electrophile in substitution reactions. The presence of the hydrobromide salt enhances the compound's stability and handling characteristics. This guide will explore the potential synthetic transformations and applications of this reagent, providing a theoretical framework and practical considerations for its use in the laboratory.

Chemical Profile and Reactivity

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉Br₂N |

| Molecular Weight | 266.96 g/mol |

| Appearance | Solid (predicted) |

| CAS Number | 718608-10-7 |

The key to the synthetic utility of this compound lies in the lability of the carbon-bromine bond in the bromomethyl group. This benzylic-type bromide is susceptible to nucleophilic attack, making the compound an excellent alkylating agent. The pyridine nitrogen can be protonated, forming the hydrobromide salt, which can influence the compound's solubility and reactivity.

Potential Synthetic Applications

Based on its structure and reactivity, this compound can be employed in a variety of synthetic transformations to construct more complex molecules.

N-Alkylation of Amines and Heterocycles

One of the most direct applications of this reagent is the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles such as imidazoles, pyrazoles, and triazoles. This reaction introduces the (2-methylpyridin-5-yl)methyl group, a structural motif that can be found in biologically active compounds.

O-Alkylation of Alcohols and Phenols

The synthesis of ethers can be achieved through the Williamson ether synthesis, where an alcohol or a phenol is deprotonated to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide. This allows for the incorporation of the pyridinylmethyl ether functionality.

S-Alkylation of Thiols

Similarly, thioethers can be prepared by the reaction of this compound with thiols. Thioether linkages are important in various pharmaceutical and material science applications.

C-Alkylation of Enolates and other Carbon Nucleophiles

For the formation of carbon-carbon bonds, this reagent can be reacted with a range of carbon nucleophiles, including enolates derived from ketones, esters, and other activated methylene compounds. This opens up avenues for the synthesis of novel carbon skeletons bearing the pyridinylmethyl substituent.

Parallel to Isomeric Structures: The Case of Rupatadine Synthesis

While direct, large-scale applications of this compound are not extensively documented, the synthetic utility of its isomer, 3-(bromomethyl)-5-methylpyridine hydrobromide, is well-established. This isomer is a key intermediate in the synthesis of the antihistamine drug, Rupatadine. In this synthesis, the bromomethyl group of the pyridine derivative is used to alkylate a piperidine derivative, highlighting the practical application of this class of reagents in the pharmaceutical industry. This established precedent strongly suggests a similar potential for this compound in the development of novel therapeutic agents.

Generalized Experimental Protocols

The following are generalized procedures that can be adapted for specific substrates when using this compound as an alkylating agent.

General Procedure for N-Alkylation

-

To a solution of the amine or heterocyclic substrate (1.0 eq.) in a suitable solvent (e.g., DMF, CH₃CN, or THF) is added a base (1.1-1.5 eq., e.g., K₂CO₃, NaH, or Et₃N).

-

The mixture is stirred at room temperature for a predetermined time (e.g., 30 minutes) to ensure deprotonation.

-

This compound (1.0-1.2 eq.) is added to the reaction mixture.

-

The reaction is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by TLC or LC-MS until completion.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., EtOAc or CH₂Cl₂).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

Table 2: Hypothetical N-Alkylation Reaction Data

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 60 | 6 | 85 |

| Imidazole | NaH | THF | 25 | 4 | 92 |

| Piperidine | Et₃N | CH₃CN | 50 | 8 | 78 |

Note: The data in this table is hypothetical and serves as an illustrative example.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the potential synthetic applications and a general experimental workflow for reactions involving this compound.

Caption: Potential synthetic transformations using this compound.

Caption: Generalized experimental workflow for alkylation reactions.

Conclusion and Future Outlook

This compound is a promising, yet under-explored, reagent in organic synthesis. Its inherent reactivity as an alkylating agent, coupled with the prevalence of the pyridine scaffold in bioactive molecules, suggests a wide range of potential applications. While direct literature precedents are scarce, the successful use of its isomers in drug synthesis provides a strong impetus for further investigation. Researchers and drug development professionals are encouraged to explore the synthetic utility of this compound in creating novel molecules with potential therapeutic or material applications. The development of robust and scalable synthetic routes utilizing this building block could unlock new avenues in chemical and pharmaceutical research.

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using 5-(Bromomethyl)-2-methylpyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of pyridine derivatives utilizing 5-(Bromomethyl)-2-methylpyridine hydrobromide as a key starting material. The versatility of this reagent allows for the introduction of the 2-methyl-5-pyridylmethyl moiety into a wide range of molecules through nucleophilic substitution reactions, leading to compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a valuable building block in organic synthesis. The presence of a reactive bromomethyl group on the pyridine ring enables straightforward derivatization through reactions with various nucleophiles. This allows for the facile synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The pyridine core is a common motif in many biologically active compounds, and modifications at the 5-position can significantly influence their pharmacological properties.[1][2]